molecular formula C24H21FN4O3S2 B2735061 N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1050199-31-9

N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2735061
CAS No.: 1050199-31-9
M. Wt: 496.58
InChI Key: NPQCBVJGXPDXLS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a fluorobenzenesulfonyl group, and a pyrrolidine carboxamide moiety

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes, such as kinases or proteases.

    Receptor Modulation: Interaction with biological receptors to modulate their activity.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Fluorobenzenesulfonyl Group: Using sulfonyl chloride derivatives in the presence of a base.

    Pyrrolidine Carboxamide Formation: Coupling reactions involving pyrrolidine derivatives and carboxylic acid or its activated forms.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by occupying the active site.

    Receptor Interaction: Modulating receptor activity by binding to the receptor site.

    Pathway Modulation: Affecting signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
  • N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
  • Benzothiazole Ring : Provides unique electronic properties and potential for diverse chemical reactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c25-18-9-11-19(12-10-18)34(31,32)29-14-4-7-21(29)23(30)28(16-17-5-3-13-26-15-17)24-27-20-6-1-2-8-22(20)33-24/h1-3,5-6,8-13,15,21H,4,7,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQCBVJGXPDXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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